3-(2-Cyanoacetyl)Benzonitrile
Overview
Description
3-(2-Cyanoacetyl)Benzonitrile is a chemical compound that is part of the benzonitrile family. Benzonitriles are aromatic compounds containing a cyano group attached to a benzene ring. The specific structure of this compound implies the presence of a cyano group as well as an acetyl group, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of benzonitrile derivatives can be achieved through various methods. For instance, the Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds has been used to form 2-(Alkylamino)benzonitriles, which suggests that similar catalytic systems could potentially be applied to synthesize compounds like this compound . Additionally, cross-coupling reactions have been employed to synthesize substituted dicyanobiphenyls, indicating that cross-coupling could be a viable route for the synthesis of various benzonitrile derivatives .
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is characterized by the presence of a benzene ring and one or more nitrile groups. The structure of this compound would include an additional acetyl group, which could affect the molecule's overall electronic distribution and reactivity. X-ray analysis has been used to determine the structures of related compounds, which could also be applied to analyze the structure of this compound .
Chemical Reactions Analysis
Benzonitrile derivatives participate in various chemical reactions. For example, they can undergo cycloaddition reactions with benzonitrile oxide to form isoxazolinespirodihydrofuranones . Domino reactions involving chromone-linked acrylonitrile have been shown to produce a diversity of products through processes like Michael addition and recyclization . These findings suggest that this compound could also engage in similar types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be influenced by their substituents. For example, the addition of amines to certain benzonitrile derivatives can lead to color changes due to ion-pair formation, indicating that these compounds can interact with other molecules in a specific manner . Hydrogen bonding has been observed in some benzonitrile derivatives, which can lead to the formation of molecular chains or sheets, potentially affecting the compound's solubility and crystallinity .
Scientific Research Applications
Biotransformation by Soil Bacteria
- Study: "Regioselective biotransformation of dinitrile compounds by Rhodococcus rhodochrous" by Dadd et al. (2001).
- Findings: This study explored the biotransformation of cyanomethyl benzonitrile compounds, including 3-(cyanomethyl) benzonitrile, by the soil bacterium Rhodococcus rhodochrous. The bacteria converted these compounds into various products, demonstrating the potential for environmental remediation and biotechnological applications (Dadd et al., 2001).
Catalytic Benzonitrile Assembly
- Study: "N-Heterocyclic Carbene-Catalyzed Convenient Benzonitrile Assembly" by Jia and Wang (2016).
- Findings: The study introduced a NHC-catalyzed protocol for assembling the benzonitrile framework. This method holds significance in the synthesis of benzonitriles used in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).
Electrolytes in Solar Cells
- Study: "Benzonitrile based electrolytes for dye sensitized solar cells" by Latini et al. (2014).
- Findings: This research demonstrated the beneficial effect of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs), highlighting its potential in enhancing the long-term stability and efficiency of solar cells (Latini et al., 2014).
Direct Arene Cyanation
- Study: "Palladium-Catalyzed Late-Stage Direct Arene Cyanation" by Zhao et al. (2019).
- Findings: This research developed a method for direct benzonitrile synthesis, crucial for the dye, agrochemical, and pharmaceutical industries. It introduced a broad-scope and functional-group-tolerant aryl C–H cyanation (Zhao et al., 2019).
properties
IUPAC Name |
3-(2-cyanoacetyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULKMSXLFIFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633939 | |
Record name | 3-(Cyanoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21667-63-0 | |
Record name | 3-Cyano-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21667-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyanoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-cyanoacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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